6-(tert-butyl)phthalazin-1(2H)-one is a nitrogen-containing heterocyclic compound belonging to the phthalazine family. Phthalazines are recognized for their diverse pharmacological properties and structural versatility, making them significant in medicinal chemistry. This specific derivative features a tert-butyl group at the 6-position of the phthalazinone ring, which influences its physical and chemical properties, as well as its biological activity.
Phthalazinones, including 6-(tert-butyl)phthalazin-1(2H)-one, are classified as aromatic heterocycles. They are synthesized from phthalic anhydride or phthalic acid derivatives through various chemical reactions, including cyclization and hydrazinolysis. The presence of nitrogen in the ring structure contributes to their unique reactivity and potential applications in pharmaceuticals.
The synthesis of 6-(tert-butyl)phthalazin-1(2H)-one can be achieved through several methodologies:
The molecular structure of 6-(tert-butyl)phthalazin-1(2H)-one consists of a phthalazine core with a tert-butyl group attached to one of the nitrogen atoms. The structural formula can be represented as follows:
6-(tert-butyl)phthalazin-1(2H)-one can participate in various chemical reactions:
The phthalazin-1(2H)-one scaffold, characterized by a benzo-fused 1,2-diazinone structure, has established itself as a versatile and privileged pharmacophore in anticancer drug discovery. This heterocyclic system exhibits a tautomeric equilibrium between lactam (predominant) and lactim forms, with its near-planar conformation facilitating optimal interactions with diverse biological targets [3] [5]. The scaffold’s significance stems from its proven capacity to inhibit key oncological targets, including poly(ADP-ribose) polymerase (PARP), vascular endothelial growth factor receptors (VEGFR), epidermal growth factor receptors (EGFR), and aurora kinases [1] [3]. Clinically validated drugs like the PARP inhibitor Olaparib (containing a 3,4-dihydrophthalazin-1(2H)-one subunit) underscore the translational potential of this core structure in oncology [2] [3].
The strategic incorporation of substituents at the N2 and C4 positions of the phthalazinone ring profoundly modulates anticancer potency and selectivity. Notably, derivatives bearing hydrophobic substituents like the tert-butyl group at the C6 position (e.g., 6-(tert-butyl)phthalazin-1(2H)-one) leverage enhanced steric and electronic properties. The bulky tert-butyl group contributes significant lipophilicity, potentially improving membrane permeability and influencing binding pocket occupancy within target enzymes [1] [4]. This modification exemplifies structure-activity relationship (SAR) optimization aimed at enhancing target affinity and cellular potency, as demonstrated by derivatives exhibiting sub-micromolar IC₅₀ values against various cancer cell lines (Table 1).
Table 1: Antiproliferative Activity of Representative Phthalazinone Derivatives [1]
Compound | Substituent | A2780 (Ovarian) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | NCI-H460 (Lung) IC₅₀ (µM) |
---|---|---|---|---|
6e | Specific Dithiocarbamate | 5.53 ± 0.09 | 20 ± 1 | >100 |
6g | Specific Dithiocarbamate | 5.20 ± 0.13 | 7.64 ± 0.5 | >100 |
8e | Specific Dithiocarbamate | 7.51 ± 0.13 | >100 | >100 |
9g | Specific Dithiocarbamate | Not Reported | Not Reported | ~24 |
Cisplatin | Control | ~1-5 (Varies by cell line) | ~1-5 (Varies by cell line) | ~1-5 (Varies by cell line) |
The 6-(tert-butyl) moiety specifically influences the electron density distribution within the phthalazinone core and creates defined steric constraints. This modification can enhance π-stacking interactions within kinase ATP-binding sites or improve hydrophobic contacts within enzyme clefts, contributing to selective target inhibition [4] [6]. Furthermore, crystallographic studies confirm that the phthalazinone core maintains near coplanarity of the benzene and pyridazine rings, ensuring optimal orientation for binding key amino acid residues (e.g., Met769 in EGFR, Cys919 in VEGFR-2) through hydrogen bonding and van der Waals interactions [3] [5].
Molecular hybridization, the rational fusion of distinct pharmacophores into a single entity, represents a cornerstone strategy for enhancing the bioactivity profile of phthalazinone derivatives. This approach leverages synergistic effects to overcome limitations of parent compounds, such as limited efficacy, drug resistance, or poor selectivity [1] [3]. The integration of the phthalazin-1(2H)-one core with other bioactive moieties has yielded potent hybrid molecules with improved anticancer potential.
A prominent example involves the fusion of phthalazinone with dithiocarbamate functionalities. Hybrids such as 6e, 6g, and 8e (Table 1) demonstrate potent antiproliferative activity (IC₅₀ < 10 µM) against specific cancer cell lines. Crucially, the biological activity and selectivity profile are highly dependent on the site of hybridization: derivatives with dithiocarbamate at the N₂ position (compounds 6–8) generally exhibit superior activity against A2780 (ovarian) and MCF-7 (breast) cells, while C₄-linked dithiocarbamates (compounds 9) often show selectivity towards NCI-H460 (lung) carcinoma cells [1]. This positional dependence underscores the critical importance of linker chemistry and attachment points in determining target engagement and cellular outcomes.
Table 2: Hybridization Approaches for Phthalazin-1(2H)-one Derivatives
Hybrid Pharmacophore | Attachment Point on Phthalazinone | Key Biological Activities | Representative Examples |
---|---|---|---|
Dithiocarbamate | N₂ position | Antiproliferative (A2780, MCF-7) | Compounds 6a-g, 7a-g, 8a-g [1] |
Dithiocarbamate | C₄ position | Antiproliferative (NCI-H460 selective) | Compounds 9a-g [1] |
4,5-Dihydro-1H-imidazole | N₂ position (via imine linkage) | RAGE inhibition, Antioxidant | Compound 5 (2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine) [7] |
Sulfonamide | N-iminophthalazinone | RAGE inhibition | Compounds 6a-o (Sulfonyl derivatives) [7] |
Beyond dithiocarbamates, hybridization extends to other pharmacologically active units. Recent research synthesized the hybrid compound 5, 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine, designed to merge the biological profiles of the phthalazinone and imidazoline scaffolds [7]. While initial antiproliferative screening against a broad cancer cell line panel was negative, further derivatization yielded sulfonamide hybrids (6a-o) and ring-opened benzonitriles (7a-m). Some of these derivatives, particularly benzonitriles like 7d (R = 3-methoxyphenyl) and 7k (R = 4-nitrophenyl), exhibited moderate inhibitory activity against the Receptor for Advanced Glycation End-products (RAGE), a target implicated in cancer progression and inflammation [7]. This highlights hybridization's potential for accessing novel mechanisms of action beyond direct cytotoxicity. The synthesis of these hybrids often employs efficient one-pot methodologies or sequential functionalization of key intermediates like aminoalkyl phthalazinones, demonstrating the synthetic tractability of the phthalazinone core for hybridization [1] [7].
Phthalazin-1(2H)-one and quinazoline represent structurally related bicyclic nitrogen heterocycles frequently employed in kinase inhibitor design. A comparative analysis reveals distinct advantages and differential binding characteristics for each scaffold, influencing their application in targeting specific oncokinases.
Quinazoline has historically been a privileged scaffold in kinase inhibitor therapeutics, exemplified by drugs like Gefitinib and Erlotinib (EGFR inhibitors). Its key strength lies in its strong, planar aromatic system that facilitates efficient π-stacking within the hydrophobic adenine pocket of kinase ATP-binding sites. The two nitrogen atoms (positions 1 and 3) act as critical hydrogen bond acceptors, typically interacting with the kinase hinge region backbone (e.g., Met793 in EGFR) [3] [6].
Phthalazinone, conversely, offers distinct structural and physicochemical advantages:
Table 3: Structural and Binding Properties Comparison: Phthalazinone vs. Quinazoline
Property | Phthalazin-1(2H)-one Scaffold | Quinazoline Scaffold |
---|---|---|
Core Aromaticity | Benzenoid + Non-aromatic lactam | Fully aromatic bicyclic system |
Tautomerism | Lactam (major) ⇌ Lactim | Not applicable |
Key H-bond Features | Lactam C=O (acceptor), N-H (donor in lactim), N2 (acceptor) | N1 (acceptor), N3 (acceptor) |
Typical Kinase Interactions | Bidentate H-bonding (e.g., PARP, VEGFR-2, Aurora Kinase); Exploits deeper hydrophobic pockets | H-bonding to hinge region (e.g., EGFR); Efficient π-stacking |
Impact of 6-(tert-Butyl) | Fills hydrophobic region II (VEGFR-2); Enhances selectivity | Less common; May cause steric clash in some targets |
Representative Drugs | Olaparib (PARP), Talazoparib (PARP) | Gefitinib (EGFR), Erlotinib (EGFR), Afatinib (EGFR) |
Isosteric replacement of quinazoline with phthalazinone has proven successful in several inhibitor classes. Vatalanib, a phthalazine-based VEGFR-2 inhibitor, demonstrates the scaffold's efficacy in antiangiogenic therapy [6]. Similarly, phthalazinone derivatives have been designed as dual VEGFR-2/EGFR inhibitors. Compound 24 from Mohamed et al. (bearing a phthalazinone core) achieved potent inhibition of both VEGFR-2 and EGFR (IC₅₀ = 0.43 µM for each), with broad cytotoxicity against 14 cancer cell lines (IC₅₀ range: 0.02–7.7 µM) [6]. Docking studies revealed critical interactions: the phthalazinone N2/N3 atoms formed hydrogen bonds with Met769 in EGFR and Cys919 in VEGFR-2, respectively – interactions distinct from the canonical hinge binding mode of quinazolines [6]. This highlights the phthalazinone's ability to engage unique binding motifs, potentially overcoming resistance associated with quinazoline-based inhibitors.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5